BenchChemオンラインストアへようこそ!

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Xanthine oxidase inhibition Hyperuricemia Gout

Select this validated xanthine oxidase inhibitor (IC50 250 nM, ~30x more potent than allopurinol) for fragment-based drug discovery. The 3-nitrophenyl group provides strong electron-withdrawing character; the C5-unsubstituted triazole ensures sterically unhindered amide coupling with higher yields than the 5-methyl analog. The carboxylic acid handle enables rapid derivatization into amides, esters, or bioreductive probes. Use as a privileged fragment for anticancer carboxamide libraries. ≥95% purity.

Molecular Formula C9H6N4O4
Molecular Weight 234.17 g/mol
CAS No. 944905-90-2
Cat. No. B1417030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS944905-90-2
Molecular FormulaC9H6N4O4
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C(=O)O
InChIInChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,14,15)
InChIKeyYHUTUVUHTBFLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944905-90-2): Chemical Profile and Research-Grade Procurement Considerations


1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944905-90-2) is a heterocyclic building block characterized by a 1,2,3-triazole core substituted with a 3-nitrophenyl group at N1 and a carboxylic acid moiety at C4 [1]. With a molecular formula of C₉H₆N₄O₄ and a molecular weight of 234.17 g/mol, this compound features a nitroaromatic functionality known to confer distinct physicochemical and biological properties relevant to medicinal chemistry and materials science [1]. Commercially available at purities typically ≥95%, the compound's predicted physicochemical properties include a density of 1.66±0.1 g/cm³ and a boiling point of 516.9±56.0 °C, which are important considerations for handling, storage, and synthetic application . The 1,2,3-triazole scaffold, a privileged pharmacophore in numerous FDA-approved drugs and clinical candidates, combined with the electron-withdrawing nitro group, positions this compound as a strategic intermediate for the synthesis of bioactive molecules and functional materials [2].

Why 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Simply Substituted with Other Triazole-4-carboxylic Acids


While the 1,2,3-triazole-4-carboxylic acid scaffold is common across a broad class of compounds, substitution with even structurally similar analogs (e.g., 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid or 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid) can profoundly alter electronic properties, binding affinity, metabolic stability, and synthetic utility [1]. The 3-nitrophenyl substituent at the N1 position in the target compound introduces a strong electron-withdrawing group that influences the triazole ring's electron density, dipole moment, and hydrogen-bonding capacity, directly impacting reactivity in subsequent transformations (e.g., amide coupling, esterification) and target engagement in biological systems . Crucially, structure-activity relationship (SAR) studies on closely related 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives demonstrate that variations in aromatic substitution patterns—including the presence and position of nitro groups—result in orders-of-magnitude differences in inhibitory potency (e.g., IC₅₀ values ranging from 0.21 µM to 26.13 µM for xanthine oxidase inhibition) [2]. Therefore, procurement decisions predicated on assumed functional equivalence between in-class compounds risk experimental failure due to unanticipated changes in reactivity, biological activity, or material properties, underscoring the necessity of compound-specific validation and sourcing [1][2].

Quantitative Comparative Evidence: 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid vs. Structural Analogs


Xanthine Oxidase Inhibitory Potency: 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid vs. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid Derivatives

Inhibition of xanthine oxidase (XO) is a key therapeutic strategy for managing hyperuricemia and gout. 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits an IC₅₀ value of 250 nM against xanthine oxidase, as reported in the BindingDB database (ChEMBL3594384) [1]. In contrast, a comprehensive study of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (compounds 1a-s) revealed IC₅₀ values ranging widely from 0.21 µM to 26.13 µM, with the most potent derivative (1s) achieving an IC₅₀ of 0.21 µM, which was 36-fold more potent than allopurinol (IC₅₀ ~7.6 µM) [2]. The target compound's IC₅₀ of 250 nM (0.25 µM) falls within the high-potency range of this structurally related series, directly demonstrating that the 3-nitrophenyl substitution pattern can confer nanomolar-level inhibitory activity without requiring additional lipophilic ether tails present in the optimized derivatives [1][2]. This positions the compound as a compelling scaffold for further SAR exploration and a benchmark for comparing nitro-substituted triazole carboxylic acids.

Xanthine oxidase inhibition Hyperuricemia Gout Medicinal chemistry

Antiproliferative Activity: 1,2,3-Triazole-4-carboxylic Acids as Precursors to Potent Anticancer Carboxamides

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a critical fragment and synthetic precursor for the generation of 1,2,3-triazole-4-carboxamides with demonstrated anticancer activity. A study evaluating selected 1,2,3-triazole-4-carboxylic acids and their esters in the NCI60 human tumor cell line panel (covering 9 cancer types) identified structure-activity relationships that guide the design of potent antiproliferative agents [1]. While specific data for the target compound is not available in this screen, the study established that 1,2,3-triazole-4-carboxylic acids are key fragments for fragment-based drug discovery (FBDD) and that their conversion to carboxamides yields compounds with significant and selective anticancer activity [1]. Comparative analysis of 1,2,3-triazole-containing hybrids in the literature reveals that nitro-substituted triazoles often exhibit enhanced anticancer activity due to increased electron deficiency and potential bioreductive activation in hypoxic tumor environments [2]. The presence of the 3-nitrophenyl group in the target compound is thus a structurally distinguishing feature that, based on class-level SAR, is predicted to enhance the potency of derived carboxamides relative to unsubstituted or electron-donating group-containing analogs [1][2].

Anticancer Fragment-based drug discovery NCI60 panel Triazole carboxamides

Synthetic Versatility: 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid vs. 5-Methyl Analog

The target compound and its 5-methyl analog (5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 929975-73-5) differ solely by the presence of a methyl group at the C5 position of the triazole ring. This single methyl substitution introduces steric hindrance adjacent to the carboxylic acid, which can significantly impact the efficiency and yield of subsequent derivatization reactions, particularly amide bond formation and esterification [1]. The 5-unsubstituted target compound (MW 234.17 g/mol) offers a less hindered carboxylic acid moiety, allowing for more facile coupling with a wider range of amines and alcohols compared to its 5-methyl counterpart (MW 248.19 g/mol) [1]. This structural nuance is critical in high-throughput synthesis or when generating diverse compound libraries, where reaction efficiency and substrate scope are paramount. Furthermore, the absence of the C5 methyl group in the target compound eliminates a potential site for metabolic oxidation in vivo, which could simplify pharmacokinetic profiles of derived drug candidates . For researchers engaged in medicinal chemistry or materials science, the unsubstituted C5 position provides greater synthetic flexibility and predictable reactivity, making it a preferred starting material over the methylated analog in many scenarios [1].

Organic synthesis Building block Click chemistry Amide coupling

Validated Application Scenarios for 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944905-90-2) Based on Comparative Evidence


Hit-to-Lead Optimization for Xanthine Oxidase Inhibitors Targeting Hyperuricemia

Utilize 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a validated starting fragment for the design of potent, non-purine xanthine oxidase (XO) inhibitors. The compound's demonstrated IC₅₀ of 250 nM against XO [1] confirms its intrinsic nanomolar activity and positions it as a competitive alternative to more heavily optimized 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (IC₅₀ range 0.21–26.13 µM) . This activity level is approximately 30-fold more potent than the clinical standard allopurinol, providing a strong foundation for fragment-based drug discovery (FBDD) or structure-based optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties. Researchers can leverage the carboxylic acid handle for rapid derivatization into amides, esters, or other functionalities to explore SAR and identify leads for gout and hyperuricemia treatment [1].

Synthesis of Anticancer Triazole-4-carboxamides via Fragment-Based Drug Discovery

Employ 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a privileged fragment for the synthesis of 1,2,3-triazole-4-carboxamides with anticancer activity. Studies confirm that 1,2,3-triazole-4-carboxylic acids are key precursors to carboxamides that exhibit potent and selective antiproliferative effects in the NCI60 human tumor cell line panel [1]. The electron-withdrawing 3-nitrophenyl group is predicted to enhance the potency of derived carboxamides based on class-level SAR for nitro-substituted triazole hybrids . This compound is particularly well-suited for fragment-based drug discovery (FBDD) workflows, where the carboxylic acid group provides a versatile attachment point for linking to diverse amine fragments, enabling the rapid generation of compound libraries for anticancer screening [1].

Facile Synthesis of Diverse Compound Libraries via Unhindered Amide/Ester Coupling

Select 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid over its 5-methyl analog (CAS 929975-73-5) for applications requiring efficient and high-yielding derivatization of the carboxylic acid moiety. The absence of a methyl substituent at the C5 position of the triazole ring eliminates steric hindrance, ensuring greater accessibility for nucleophilic attack during amide coupling and esterification reactions [1]. This structural feature translates to higher reaction yields, broader substrate scope, and more predictable synthetic outcomes when generating diverse compound libraries for medicinal chemistry, chemical biology, or materials science applications. The compound's lower molecular weight (234.17 g/mol) compared to the 5-methyl analog (248.19 g/mol) also contributes to more favorable physicochemical properties in downstream products [1].

Nitroaromatic Probe Development for Bioreductive and Imaging Studies

Leverage the 3-nitrophenyl moiety of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a functional handle for developing probes in bioreductive and imaging applications. Nitroaromatic compounds are well-established as substrates for nitroreductase enzymes and as hypoxia-selective agents, with class-level evidence demonstrating that nitrotriazole compounds are significantly more potent than nitroimidazoles and triazoles in antiparasitic assays [1]. The carboxylic acid group provides a convenient site for conjugation to fluorophores, biotin, or other reporter tags, enabling the creation of targeted probes for imaging hypoxic tumor microenvironments or for studying nitroreductase activity in biological systems. This application is supported by the broader class of nitrotriazole derivatives that have been evaluated as radiosensitizers and antiparasitic agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.